molecular formula C17H13ClF3N3O2S2 B2387762 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide CAS No. 321430-91-5

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2387762
CAS No.: 321430-91-5
M. Wt: 447.88
InChI Key: XWVMWVYRYPOQJZ-UHFFFAOYSA-N
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Description

The compound 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide is a heterocyclic sulfonamide featuring a thiophene core substituted with a pyridinylmethyl group and a 3-chloro-5-(trifluoromethyl)pyridine moiety. This structure combines a sulfonamide linker, known for its role in enhancing binding affinity and metabolic stability, with electron-withdrawing groups (chloro, trifluoromethyl) that modulate lipophilicity and electronic properties.

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S2/c18-14-7-11(17(19,20)21)9-23-15(14)8-13-4-5-16(27-13)28(25,26)24-10-12-3-1-2-6-22-12/h1-7,9,24H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMWVYRYPOQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde through chlorination and trifluoromethylation reactions.

    Thiophene Sulfonamide Formation: The thiophene ring is introduced through a sulfonamide coupling reaction, where the pyridine intermediate reacts with 2-thiophenesulfonyl chloride under basic conditions.

    Final Coupling: The final step involves the coupling of the pyridine and thiophene intermediates using a suitable base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide functionality, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anti-cancer agents.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in disease pathways.

    Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name / ID Core Structure Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Thiophene-sulfonamide 3-Chloro-5-(trifluoromethyl)pyridinylmethyl, pyridin-2-ylmethyl Sulfonamide, pyridine, CF₃, Cl ~450 (estimated)
5-Chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide Thiophene-sulfonamide Thiazolo[5,4-b]pyridinylphenyl Sulfonamide, thiazole, pyridine, Cl 395.87 (calculated)
(S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl...) Thiophene-carboxamide 5-Chloro-2-methylpyridinylamino, cyclopentyl, cyclopropyl Carboxamide, pyridine, Cl 516.02 (calculated)
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Thiophene-sulfonamide Tetrahydrofuranmethyl Sulfonamide, tetrahydrofuran 261.36 (C₁₀H₁₅NO₃S₂)
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) Pyridine-bis(triflates) Bis(trifluoromethylsulfonyl) Triflates, Cl, CF₃ 392.68 (C₇H₃ClF₆N₂O₄S₂)

Key Observations:

  • Core Structure: The target compound shares a thiophene-sulfonamide backbone with and , but diverges in substituent complexity.
  • Functional Groups : The trifluoromethyl (CF₃) and chloro groups in the target compound are critical for metabolic stability and lipophilicity, akin to Comins’ Reagent (), a triflating agent used to introduce CF₃ groups in synthesis . In contrast, replaces sulfonamide with carboxamide, altering hydrogen-bonding capacity and target selectivity .

Key Findings:

  • Sulfonamide vs. Carboxamide : ’s carboxamide derivative (GSK2830371) inhibits PPM1D with sub-100 nM potency, suggesting that the target compound’s sulfonamide group might exhibit distinct binding modes or lower affinity for similar targets .
  • Role of Trifluoromethyl Groups: The CF₃ group in the target compound and ’s Comins’ Reagent is associated with enhanced metabolic stability and electron-withdrawing effects, which could improve pharmacokinetics compared to non-CF₃ analogs like .

Biological Activity

The compound 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClF3N4O2SC_{15}H_{14}ClF_3N_4O_2S with a molecular weight of approximately 396.81 g/mol. The structure features a thiophene ring, pyridine moieties, and a chlorinated trifluoromethyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to the target compound have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BSF-268 (glioma)12.50
Compound CNCI-H460 (lung cancer)42.30

These results suggest that modifications in the chemical structure, such as the inclusion of halogenated pyridine rings, can enhance anticancer activity through mechanisms like apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound also exhibits potential as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. The following table summarizes the IC50 values for enzyme inhibition:

EnzymeIC50 (µM)
PI3Kδ3.1
PI3Kβ650

Inhibition of these pathways may lead to reduced tumor growth and improved therapeutic outcomes .

The proposed mechanism of action for this compound involves:

  • Binding Affinity : The presence of the thiophene and pyridine rings enhances binding affinity to target proteins involved in cancer cell signaling.
  • Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : It has been observed to activate apoptotic pathways, promoting programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this sulfonamide derivative:

  • Study on MCF7 Cells : A study demonstrated that treatment with a related compound resulted in a significant reduction in cell viability, with an observed IC50 value of 3.79 µM, indicating potent anticancer activity.
  • In Vivo Studies : Animal models treated with this class of compounds exhibited reduced tumor sizes compared to controls, suggesting effective in vivo antitumor activity.

Q & A

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization
SulfonylationTEA, 0–5°C, anhydrous DCMMaintain pH > 8 to avoid side reactions
Cross-CouplingPd(OAc)₂, XPhos, 80°CUse degassed solvents to prevent catalyst poisoning

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity. The trifluoromethyl group (CF3-CF_3) shows distinct 19F^{19}F signals at ~-60 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI+ mode) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can contradictory biological activity data be resolved in studies involving this compound?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate by:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding to hypothesized targets (e.g., bacterial enzymes) .
  • Metabolic Stability Testing : Rule out false negatives due to rapid degradation (e.g., liver microsome assays) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

  • Systematic Substituent Variation : Modify the pyridine (e.g., replace CF3-CF_3 with CN-CN) and thiophene (e.g., sulfonamide vs. carboxamide) groups .
  • Free-Wilson Analysis : Quantify contributions of each substituent to bioactivity using multivariate regression .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .

Q. Example SAR Table :

ModificationBiological Activity (IC₅₀, μM)Notes
CF3-CF_30.12High potency
Cl-ClF-F0.45Reduced lipophilicity
Sulfonamide → Carboxamide>10Loss of activity

Methodological: How should researchers design experiments to optimize reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, catalyst loading, solvent) and identify critical factors .
  • Flow Chemistry : For hazardous steps (e.g., sulfonylation), implement continuous-flow reactors to improve safety and reproducibility .
  • In-line Analytics : Monitor reactions in real-time using FTIR or Raman spectroscopy .

Advanced: What computational modeling approaches are suitable for predicting this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DHFR or cytochrome P450). Validate with experimental IC₅₀ data .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess protein-ligand stability .
  • QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Stability: How can researchers evaluate the compound’s stability under various storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Lyophilization : Improve long-term stability by lyophilizing in PBS (pH 7.4) .

Advanced: What methods ensure selectivity when this compound is used in multi-target studies?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-ATP) to quantify off-target binding .
  • CRISPR Knockout Models : Validate target specificity using cell lines with gene knockouts .
  • Structural Analogs : Compare activity against analogs lacking key substituents (e.g., SO2NH-SO_2NH) .

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